molecular formula C18H28N4O4 B2430742 Tert-butyl (3-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamido)propyl)carbamate CAS No. 1903685-85-7

Tert-butyl (3-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamido)propyl)carbamate

Cat. No. B2430742
CAS RN: 1903685-85-7
M. Wt: 364.446
InChI Key: RKZSTRNRRUYLML-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds typically involves the use of tert-butyl carbamate (also known as Boc-anhydride) as a protecting group in organic synthesis . The Boc group can be added to amines in a process called Boc protection. This protects the amine group from reacting while allowing other reactions to take place on the molecule. The Boc group can then be removed (deprotected) when necessary .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can include its melting point, boiling point, solubility, and more. For example, tert-butyl carbamate, a related compound, has a melting point of 105-108 °C and a boiling point of approximately 218.95°C .

Scientific Research Applications

Pharmaceutical Development

Tert-butyl carbamate derivatives are often used in the development of pharmaceuticals due to their stability and ability to protect amine groups during chemical reactions. This compound can be utilized in the synthesis of various drug molecules, particularly those requiring the protection of functional groups during multi-step synthesis processes .

Organic Synthesis

In organic chemistry, tert-butyl carbamate is a valuable reagent for the synthesis of complex organic molecules. It is used in the formation of N-Boc-protected amines, which are crucial intermediates in the synthesis of peptides and other nitrogen-containing compounds . This protection strategy helps in controlling the reactivity of amines during subsequent synthetic steps.

Catalysis Research

Tert-butyl carbamate compounds are employed in catalysis research, particularly in the development of new catalytic systems. They can act as ligands or substrates in catalytic reactions, aiding in the formation of desired products with high selectivity and efficiency . This application is significant in the field of green chemistry, where the goal is to develop more sustainable and environmentally friendly chemical processes.

Material Science

In material science, tert-butyl carbamate derivatives are used in the synthesis of polymers and advanced materials. These compounds can be incorporated into polymer backbones to introduce specific functional groups, enhancing the properties of the resulting materials . This application is particularly relevant in the development of new materials with tailored properties for specific industrial applications.

Analytical Chemistry

In analytical chemistry, tert-butyl carbamate derivatives are used as standards or reagents in various analytical techniques. They can be employed in chromatography or mass spectrometry to help identify and quantify other compounds in complex mixtures. This application is crucial for ensuring the accuracy and reliability of analytical results in research and industry.

These diverse applications highlight the versatility and importance of tert-butyl carbamate derivatives in scientific research and industrial processes.

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Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For instance, tert-butyl carbamate is classified as a hazardous substance, with specific safety warnings and precautions needed for handling .

properties

IUPAC Name

tert-butyl N-[3-[(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnoline-6-carbonyl)amino]propyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O4/c1-18(2,3)26-17(25)20-9-5-8-19-16(24)12-6-7-14-13(10-12)11-15(23)22(4)21-14/h11-12H,5-10H2,1-4H3,(H,19,24)(H,20,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKZSTRNRRUYLML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCNC(=O)C1CCC2=NN(C(=O)C=C2C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (3-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamido)propyl)carbamate

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